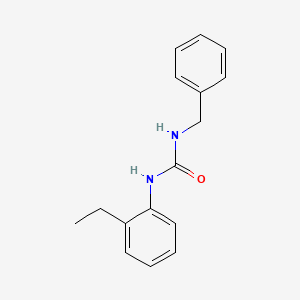

1-Benzyl-3-(2-ethylphenyl)urea

Description

Overview of Substituted Urea (B33335) Derivatives in Chemical and Biological Research

Substituted urea derivatives represent a cornerstone in the fields of chemical and biological research, with their versatile structure lending itself to a wide array of applications. The urea functionality is a key component in numerous bioactive compounds and is increasingly utilized in medicinal chemistry and drug design to create crucial interactions with biological targets and to refine drug-like properties. acs.org

The urea molecule holds a unique place in the history of science. In 1773, Hilaire Rouelle first isolated it from urine. quora.com However, its synthesis in 1828 by the German chemist Friedrich Wöhler marked a pivotal moment in chemistry. quora.comwikipedia.orgacs.org Wöhler artificially produced urea by heating ammonium (B1175870) cyanate, an inorganic compound. quora.comacs.org This achievement was the first time an organic compound was synthesized from inorganic materials in a laboratory, challenging the widely held theory of vitalism, which posited that organic compounds could only be produced by living organisms. wikipedia.orgacs.orglibretexts.org Wöhler's synthesis is considered a pioneering discovery that helped to establish the field of organic chemistry. libretexts.org This historical breakthrough underscored the fundamental connection between the inorganic and organic chemical worlds.

The 1,3-disubstituted urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. acs.org These compounds are noted for a broad spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic properties. nih.gov The versatility of the urea moiety allows for the introduction of various substituents, which can fine-tune the molecule's biological activity and pharmacokinetic profile. nih.gov

Researchers have extensively studied 1,3-disubstituted ureas for their potential to treat a range of conditions. For instance, they are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure and inflammation. nih.govacs.org This inhibitory action makes them promising candidates for developing treatments for hypertension and inflammatory diseases. nih.govnih.govacs.org Furthermore, certain aryl urea derivatives have been investigated for their antidepressant, antiviral, and antifungal activities. benthamdirect.comresearchgate.net The ability of the two nitrogen atoms in the urea core to form hydrogen bonds is often critical for their interaction with biological targets.

Structural Characteristics of 1-Benzyl-3-(2-ethylphenyl)urea

The specific structure of this compound, with its distinct substituents on the nitrogen atoms, provides a framework for targeted research.

This compound can be categorized based on its substitution pattern. The core of the molecule is urea, CO(NH₂)₂. wikipedia.org The specific classifications for this compound are:

Disubstituted Urea : Two of the hydrogen atoms on the urea nitrogens are replaced by other functional groups.

1,3-Disubstituted (or N,N'-) Urea : The substituents are located on different nitrogen atoms.

Aryl Urea : At least one of the substituents is an aromatic ring (in this case, both are). researchgate.net

This substitution pattern is common in pharmacologically active molecules. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₈N₂O |

| Classification | 1,3-Disubstituted Urea, Aryl Urea |

The choice of the benzyl (B1604629) and 2-ethylphenyl groups as substituents is significant for academic and industrial research. These groups impart specific properties to the molecule that can influence its biological activity and behavior.

The benzyl group (a benzene (B151609) ring attached to a -CH₂- group) is a common substituent in organic compounds. lumenlearning.comfiveable.me Its presence can enhance the compound's interaction with hydrophobic pockets in biological targets like enzymes or receptors. The benzylic carbon, the carbon atom adjacent to the benzene ring, is often more reactive than a typical alkyl carbon because any charge or unpaired electrons at this position can be stabilized by resonance with the aromatic ring. lumenlearning.com

The 2-ethylphenyl group consists of a benzene ring substituted with an ethyl group at the ortho position. The aryl group itself is a key feature in many drug molecules, often participating in crucial binding interactions. researchgate.net The ethyl group adds lipophilicity, which can affect the compound's solubility and ability to cross biological membranes. The position of the ethyl group is also important; an ortho-substituent can force the phenyl ring to twist relative to the plane of the urea group, creating a specific three-dimensional shape (conformation) that might be favorable for binding to a particular biological target.

Rationale and Objectives for Academic Investigation of this compound

The rationale for investigating this compound stems from the established pharmacological importance of the 1,3-disubstituted urea scaffold. Given that this class of compounds exhibits a wide range of biological activities, new derivatives are constantly being synthesized and evaluated to discover novel therapeutic agents. nih.govresearchgate.net

The specific combination of the benzyl and 2-ethylphenyl substituents presents a unique chemical entity whose properties are not fully documented in publicly available literature. The structural features suggest potential for interactions with various biological systems.

The primary objectives for the academic investigation of this compound would include:

Synthesis and Characterization : To develop an efficient synthesis method and to fully characterize the compound's chemical and physical properties using techniques like NMR and IR spectroscopy. nih.gov

Biological Screening : To evaluate the compound's activity across a range of biological assays. Based on the known activities of related ureas, this could include screening for anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory effects. nih.govbenthamdirect.comresearchgate.net

Structure-Activity Relationship (SAR) Studies : To understand how the benzyl and 2-ethylphenyl groups contribute to any observed biological activity. This could involve synthesizing and testing related analogs to determine which structural features are essential for its effects.

Such investigations are crucial for expanding the library of pharmacologically active compounds and for identifying new lead structures for drug development.

Research Gaps in the Study of Specific Asymmetrically Substituted Ureas

While the broader class of asymmetrically substituted ureas has been the subject of considerable research, there are significant gaps in the scientific literature concerning specific derivatives like this compound. Much of the existing research focuses on general synthesis methods or the biological activities of series of related compounds, often with different substituent groups. tandfonline.comresearchgate.net

The specific combination of a benzyl group and a 2-ethylphenyl group in this compound has not been extensively studied. Consequently, there is a lack of published data on its specific biological activities, mechanistic pathways, and potential applications. This represents a significant research gap, as the unique electronic and steric properties conferred by these specific substituents could lead to novel and interesting chemical and biological behaviors. The development of efficient and selective synthetic routes for unsymmetrical ureas remains an active area of research, with new catalyst-free and greener methods being explored. rsc.org

Potential for Novel Mechanistic and Biological Discoveries

The structural motif of asymmetrically substituted ureas is present in numerous compounds with a wide range of biological activities, suggesting that this compound could hold untapped potential for new discoveries. researchgate.net

Anticancer Potential: Many N,N'-disubstituted ureas have been investigated as anticancer agents. tandfonline.comijrpc.com Some have shown the ability to inhibit protein kinases, which are crucial enzymes in cell growth and signaling pathways. ijrpc.com For example, a series of N,N'-disubstituted urea derivatives were synthesized and tested for their cytotoxic effects against human breast cancer cell lines. ijrpc.com Although the potency varied depending on the specific substitutions, these studies highlight the potential of the urea scaffold in cancer research. Other studies have shown that certain bisaryl ureas can induce cancer cell death by uncoupling mitochondrial oxidative phosphorylation. Mechanistic investigations into related compounds could provide a framework for understanding how this compound might interact with biological systems.

Antimicrobial Activity: Urea derivatives have also been explored for their antimicrobial properties. researchgate.netnih.gov Studies have shown that some unsymmetrical ureas exhibit activity against various bacterial and fungal strains. researchgate.netnih.gov For instance, a series of novel urea derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, a bacterium known for its multidrug resistance. nih.gov The antibacterial and antifungal potential of these compounds is often linked to the nature of the substituents on the urea core. researchgate.net Given these findings, this compound could be a candidate for screening as a potential new antimicrobial agent.

Other Biological Activities: Beyond anticancer and antimicrobial effects, unsymmetrically substituted ureas have been associated with a variety of other pharmacological activities, including anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.net One study on a related compound, 1-benzyl-3-(4-methylphenyl) urea, demonstrated anti-ulcerogenic activity in rats. academicjournals.org This suggests that even small variations in the substituent pattern can lead to different biological outcomes, underscoring the potential for discovering novel activities in understudied compounds like this compound.

Table 2: Research Findings on Related Asymmetrically Substituted Ureas

| Compound Class/Derivative | Research Focus | Key Findings | Citations |

|---|---|---|---|

| N,N'-disubstituted ureas | Anticancer activity | Some derivatives show moderate antiproliferative activity against human breast cancer cell lines. | ijrpc.com |

| N-benzyl-N-(4-hydroxy-3-methoxy-benzyl)-N′-phenylurea derivatives | Anti-melanoma activity | Certain compounds displayed significant inhibitory activities against melanoma cell lines. | tandfonline.com |

| Unsymmetrical phenethylamine-based ureas | Anticancer and antioxidant activity | Showed notable activity against HeLa cell lines and moderate antioxidant capacity. | biointerfaceresearch.com |

| Unsymmetrical urea/thiourea (B124793) derivatives | Antimicrobial activity | Some urea and thiourea derivatives showed potential antimicrobial activity against selected microorganisms. | researchgate.net |

| 1-benzyl-3-(4-methylphenyl) urea | Anti-ulcerogenic activity | Exhibited a protective effect in ulcer-induced models in rats. | academicjournals.org |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIDGKVBVPDPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Established Methodologies for Urea (B33335) Bond Formation in Related Analogs

The formation of the urea bond in analogs of 1-Benzyl-3-(2-ethylphenyl)urea can be achieved through several established synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

The reaction between an isocyanate and an amine is one of the most direct and widely employed methods for the synthesis of ureas. commonorganicchemistry.comacs.org This approach involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isocyanate group, forming a stable urea linkage. The reaction is typically high-yielding and can be performed under mild conditions. nih.gov

A significant advantage of this method is its simplicity, often requiring just the mixing of the two reactants in a suitable solvent at room temperature. commonorganicchemistry.com Solvents commonly used for this reaction include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). commonorganicchemistry.com No external base is generally required for this transformation. commonorganicchemistry.com

Recent advancements have focused on the in situ generation of isocyanates, which avoids the handling of these often toxic and moisture-sensitive reagents. organic-chemistry.orgorganic-chemistry.org One such method involves the Hofmann rearrangement of primary amides induced by reagents like phenyliodine diacetate (PIDA). organic-chemistry.orgthieme-connect.com Another approach is the Curtius rearrangement of acyl azides. core.ac.uk Additionally, the reaction of amines with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can generate isocyanate intermediates that subsequently react with another amine to form the desired urea. nih.gov

Table 1: Overview of Isocyanate-Amine Coupling for Urea Synthesis

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Direct Coupling | Pre-formed Isocyanate, Amine | Simple, high-yielding, mild conditions. | commonorganicchemistry.comnih.gov |

| In situ Generation (Hofmann) | Primary Amide, PIDA, Ammonia Source | Avoids handling of toxic isocyanates. | organic-chemistry.orgthieme-connect.com |

| In situ Generation (Curtius) | Acyl Azide (B81097) | Versatile for generating isocyanates. | core.ac.uk |

| In situ Generation (Phosgene/Equivalents) | Amine, Phosgene/Triphosgene/CDI | Traditional method with modern, safer alternatives. | nih.gov |

An alternative, environmentally benign approach to urea synthesis involves the reaction of amines with cyclic carbonates, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate. researchgate.netacs.org This method avoids the use of phosgene and isocyanates. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl group of the cyclic carbonate, leading to the formation of a carbamate (B1207046) intermediate. Subsequent reaction with another amine molecule yields the disubstituted urea. researchgate.net

This process can be catalyzed by basic metal oxides like calcium oxide (CaO), which has been shown to be an excellent and recyclable catalyst for this transformation. researchgate.net The reaction conditions often involve heating the mixture of the amine and cyclic carbonate, with or without a catalyst. researchgate.net The synthesis of unsymmetrical ureas can also be achieved through a stepwise process where a carbamate is first formed at a lower temperature and then reacted with a different amine. researchgate.net

Table 2: Urea Synthesis via Cyclic Carbonates

| Reactants | Catalyst | Key Features | Citations |

|---|---|---|---|

| Amine, Cyclic Carbonate | CaO (optional) | Phosgene- and isocyanate-free, environmentally friendly. | researchgate.net |

| Amine, Catechol Carbonate | None | Solvent- and catalyst-free, rapid reaction at room temperature. | acs.orgunibo.it |

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are well-known coupling agents in organic synthesis, particularly for amide bond formation. thermofisher.com They can also mediate the synthesis of ureas through the Lossen rearrangement of hydroxamic acids. core.ac.uknih.govresearchgate.net In this one-pot procedure, a carbodiimide (B86325) promotes the rearrangement of an N-protected a-amino or peptide hydroxamic acid into an isocyanate, which then couples with an amine to yield the urea derivative. nih.gov This method is advantageous as it proceeds under mild and neutral conditions. core.ac.uk

Table 3: Carbodiimide-Mediated Urea Synthesis

| Starting Materials | Reagent | Key Reaction | Advantages | Citations |

|---|---|---|---|---|

| N-protected hydroxamic acid, Amine | Carbodiimide (DCC or EDC) | Lossen Rearrangement | Mild, neutral conditions, one-pot synthesis. | core.ac.uknih.govresearchgate.net |

Synthesis of this compound

The most straightforward and likely most efficient route for the synthesis of this compound is the coupling of benzylamine (B48309) with 2-ethylphenyl isocyanate or, conversely, the reaction of 2-ethylaniline (B167055) with benzyl (B1604629) isocyanate. This is a direct application of the isocyanate-amine coupling methodology.

Proposed Synthetic Route:

Route A: Reaction of 2-ethylphenyl isocyanate with benzylamine.

Route B: Reaction of benzyl isocyanate with 2-ethylaniline.

Both routes are chemically equivalent and the choice between them would likely be dictated by the commercial availability and cost of the respective isocyanate and amine starting materials. The reaction would involve the simple mixing of the two reactants in an appropriate solvent.

Optimization of this reaction would involve screening different solvents to ensure solubility of both reactants and the product, and to facilitate product isolation. While the reaction often proceeds efficiently at room temperature, gentle heating could be employed to increase the reaction rate if necessary. The stoichiometry would be optimized to use a slight excess of one of the reactants to ensure complete conversion of the limiting reagent, followed by a straightforward purification step, such as recrystallization or column chromatography, to isolate the pure this compound.

The selection of reagents and solvents is critical for the successful synthesis of this compound.

Reagents:

Amines: Benzylamine and 2-ethylaniline are the primary amine precursors.

Isocyanates: 2-Ethylphenyl isocyanate or benzyl isocyanate would be the corresponding isocyanate reactants. The purity of these reagents is important to avoid side reactions.

Solvents:

The ideal solvent should be inert to the reactants and capable of dissolving both the amine and the isocyanate. Common choices for isocyanate-amine couplings include:

Aprotic Polar Solvents: Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices due to their ability to dissolve a wide range of organic compounds.

Chlorinated Solvents: Dichloromethane (DCM) is another common solvent for these reactions. commonorganicchemistry.com

Aromatic Hydrocarbons: Toluene can also be used as a solvent. nih.gov

The selection would also consider the ease of removal of the solvent after the reaction is complete. For instance, DCM and THF are more volatile and easier to remove under reduced pressure than DMF.

Table 4: Proposed Reactants for the Synthesis of this compound

| Route | Amine | Isocyanate |

|---|---|---|

| A | Benzylamine | 2-Ethylphenyl isocyanate |

| B | 2-Ethylaniline | Benzyl isocyanate |

Reaction Condition Optimization (Temperature, Time, Stoichiometry)

The efficient synthesis of unsymmetrical ureas like this compound is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing side products. Key parameters that are typically optimized include temperature, reaction time, and the stoichiometry of the reactants.

Temperature: The reaction temperature is a critical factor. For instance, in the synthesis of unsymmetrical arylureas using dioxazolone precursors, temperatures of 45°C and 60°C resulted in excellent yields (94% and 96%, respectively), while a higher temperature of 90°C led to a decreased yield of 73%. tandfonline.com This suggests that an optimal temperature window exists to favor the desired product formation without promoting decomposition or side reactions. For syntheses involving amines and isocyanates, mild conditions of 40–45 °C have proven effective. nih.gov

Time: Reaction time is another variable that requires careful optimization. For some urea syntheses, reactions can proceed to high yield in as little as two hours under optimized temperature and catalytic conditions. tandfonline.comresearchgate.net However, other methods may require longer periods, such as 18 hours, to achieve the desired conversion. mdpi.com The optimal time is often a trade-off between achieving maximum yield and maintaining process efficiency.

Stoichiometry: The molar ratio of the starting materials is crucial. In the synthesis of benzylurea (B1666796) from urea and benzylamine using an iron-based catalyst, a 2:2 mmol ratio was found to be optimal for maximizing the yield of the unsymmetrical product. rsc.org Altering the concentration of either reactant led to a decrease in product yield. rsc.org For syntheses utilizing dioxazolones as isocyanate surrogates, a 1:1 stoichiometric ratio of the dioxazolone and the amine, in the presence of a stoichiometric amount of a base like sodium acetate, has been identified as the general condition for effective unsymmetrical phenylurea synthesis. tandfonline.com

Table 1: General Optimization Parameters for Unsymmetrical Urea Synthesis

| Parameter | Optimized Condition | Outcome | Source |

|---|---|---|---|

| Temperature | 45-60 °C | Excellent yields (94-96%) observed for arylurea synthesis. tandfonline.com | tandfonline.com |

| Reaction Time | 2 hours | Sufficient for high conversion with optimized catalysis. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Stoichiometry | 1:1 (Amine:Isocyanate Precursor) | Optimal for unsymmetrical urea formation. tandfonline.com | tandfonline.com |

| Catalyst/Base | 1 equivalent NaOAc | Effective for promoting the reaction. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

Derivatization and Analog Synthesis from the Core Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of analogs through derivatization of its constituent moieties.

Modification of the benzyl group allows for the exploration of structure-activity relationships. This can be achieved by starting with substituted benzylamines or by post-synthetic modification. For example, the synthesis of N-benzyl-N'-(4-pipyridinyl)urea derivatives has been explored to develop new compounds, demonstrating the feasibility of introducing complex substituents onto the benzyl-associated nitrogen. researchgate.net Similarly, two series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas were synthesized to explore their potential as kinase inhibitors, highlighting the importance of substitutions on the benzyl ring for biological activity. researchgate.net In silico studies on 1-benzyl-3-benzoylurea and its analogs with various substituents on the benzyl ring (such as p-nitro, p-methoxy, and p-ethyl) have been conducted to predict their potential as anticancer drug candidates. core.ac.uk

The 2-ethylphenyl portion of the molecule also presents opportunities for structural modification. Introducing or altering substituents on this aromatic ring can significantly influence the compound's properties. For instance, the synthesis of 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea has been reported, showcasing modifications that can be made to the phenyl ring system. mdpi.com Research on related arylureas has shown that a variety of functional groups, including electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, chloro, bromo) substituents, can be successfully incorporated onto the aryl ring, yielding products in good to nearly quantitative yields. tandfonline.com This indicates that the 2-ethylphenyl ring of the target compound can likely be functionalized with a wide array of substituents to create a library of analogs.

The introduction of chirality into urea derivatives can lead to compounds with specific biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer. A notable example is the synthesis of (S)-1-benzyl-3-(aryl)-1-(1-phenylethyl)urea derivatives. nih.gov This is achieved by reacting a chiral amine, such as (S)-(-)-N-benzyl-α-methylbenzylamine, with an appropriate isocyanate. nih.gov This approach allows for the creation of chiral ureas with high stereochemical purity. Other stereoselective methods, such as the conjugate addition of lithium amides to chiral precursors, have been used to create cyclic β-amino acids which can be precursors to chiral ureas. beilstein-journals.org The use of chiral amines like (R)-N-benzyl-N-α-methylbenzylamine in Michael additions has been shown to proceed with excellent stereoselectivity (de > 99%). beilstein-journals.org

Table 2: Examples of Derivatized Analogs

| Parent Scaffold | Modification Site | Example Analog | Synthetic Approach | Source |

|---|---|---|---|---|

| N-Benzyl-N'-phenylurea | Benzyl Moiety | N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | Reaction of substituted N-benzyl-N-(X-2-hydroxybenzyl)amines with phenyl isocyanate. | researchgate.net |

| 1-Aryl-3-alkylurea | Aryl Moiety | 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea | Reaction of 1-(2-aminoethyl)-2-imidazolidinone with 2-ethylphenyl isocyanate. | mdpi.com |

| 1-Benzyl-3-arylurea | Introduction of Chirality | (S)-1-benzyl-3-(p-tolyl)-1-(1-phenylethyl)urea | Reaction of (S)-(-)-N-benzyl-α-methylbenzylamine with 4-methylphenyl isocyanate. | nih.gov |

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Several green chemistry strategies have been developed for the synthesis of ureas, aiming to reduce the use of hazardous reagents and solvents. These methods are applicable to the synthesis of this compound.

Synthesis in Water: A simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. This method allows for the synthesis of various ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for purification.

Solvent-Free Synthesis: The synthesis of disubstituted ureas from amines and carbon dioxide can be achieved under solvent-free conditions using a basic ionic liquid as a catalyst. This approach allows for the selective conversion of amines like benzylamine into the corresponding ureas in moderate yields without the need for a dehydrating agent.

Use of CO2 as a C1 Building Block: Carbon dioxide, an abundant and non-toxic C1 source, is an attractive alternative to hazardous reagents like phosgene. Metal-free methods have been developed to synthesize urea derivatives from CO2 and amines at atmospheric pressure and room temperature. This eco-friendly process is suitable for preparing a wide range of symmetric and dissymmetric ureas.

Plasma-Driven Synthesis: An innovative, catalyst-free pathway for urea synthesis involves the direct coupling of CO2 and N2 in spatially separated dual plasma reactors. This method operates under ambient conditions and suppresses oxidative side reactions, advancing green urea synthesis without the need for catalysts or extreme energy inputs.

Flow Chemistry and Continuous Processing for Urea Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of urea derivatives, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com The use of closed, automated systems with small reactor volumes enhances heat and mass transfer, allows for precise control over reaction parameters, and enables the safe handling of hazardous intermediates and exothermic reactions. mdpi.comresearchgate.net

Several strategies for urea synthesis have been successfully adapted to continuous flow systems. A common approach involves the generation of an isocyanate intermediate in a first microreactor, which is then immediately reacted with an amine in a second sequential reactor to form the desired urea. researchgate.net This method minimizes the accumulation of unstable isocyanate intermediates. For instance, a two-step flow synthesis of non-symmetrically substituted ureas from tert-butoxycarbonyl (Boc)-protected amines has been developed, achieving short reaction times under mild conditions. researchgate.net In-line monitoring techniques, such as Fourier-transform infrared spectroscopy (FT-IR), can be integrated into the flow setup to allow for real-time analysis and optimization of the reaction, including the formation of the isocyanate intermediate. researchgate.net

Another prominent flow chemistry method is the Staudinger/aza-Wittig reaction sequence, which utilizes carbon dioxide (CO₂) as a C1 building block. vapourtec.comresearchgate.net In this process, an azide reacts with a phosphine (B1218219) to form an aza-ylide, which is then trapped by CO₂ and subsequently reacts with an amine to yield the urea. This technology has been used to synthesize a library of 26 different unsymmetrical ureas, demonstrating its broad applicability. vapourtec.comresearchgate.net The use of gaseous CO₂ in a flow system allows for stoichiometric control and efficient reaction, with one reported system operating at 25 °C with a 3 bar pressure of CO₂. researchgate.net

The synthesis of the active pharmaceutical ingredient cariprazine, which features a complex urea moiety, has also been achieved using continuous flow processes, highlighting the technology's capability in multi-step drug synthesis. researchgate.netresearchgate.netacs.orgacs.org

| Flow Chemistry Method | Key Features | Substrates | Typical Conditions | Advantages | Ref |

| Sequential Microreactors | Two-step process generating isocyanate intermediate in-situ. | Boc-protected amines, various amine nucleophiles. | Mild conditions, short reaction times. | Minimizes handling of unstable intermediates, allows for real-time optimization with in-line FT-IR. | mdpi.comresearchgate.net |

| Staudinger/aza-Wittig | Uses CO₂ as a C1 building block with phosphine reagents. | Azides, amines, methyldiphenylphosphine. | 25-80 °C, 3 bars CO₂ pressure, acetonitrile (B52724) solvent. | Utilizes a sustainable C1 source, potential for large-scale implementation and isotope labeling. | vapourtec.comresearchgate.net |

| Isonitrile Oxidation | Oxidation of isonitriles to isocyanates followed by reaction with amines. | Isonitrile derivatives, various amines, DMSO as oxidant. | Rapid reaction (minutes). | Fast isocyanate formation, dimethyl sulfide (B99878) is the only byproduct. | nih.gov |

Catalyst Development for Enhanced Selectivity and Yield

The development of novel catalysts is crucial for synthesizing unsymmetrical ureas like this compound with high selectivity and yield, while avoiding toxic reagents. mdpi.com Research has focused on phosgene-free routes such as dehydrogenative coupling and oxidative carbonylation, employing a range of metal-based and metal-free systems. oup.comacs.orgthieme-connect.com

Dehydrogenative Coupling: A green chemistry approach involves the dehydrogenative coupling of amines with methanol (B129727), catalyzed by earth-abundant base metals like iron and manganese. nih.govacs.orgrsc.org This method produces hydrogen gas (H₂) as the only byproduct. nih.govrsc.org The mechanism is proposed to occur in three dehydrogenation steps: methanol to formaldehyde (B43269), formaldehyde and amine to a formamide (B127407), and finally, formamide and a second amine to the urea. acs.orgrsc.org Pincer-type complexes of manganese and iron have proven effective. acs.orgresearchgate.net For example, a manganese pincer complex has been used to synthesize a broad scope of symmetrical and unsymmetrical ureas in moderate to quantitative yields. acs.orgresearchgate.net Unsymmetrical ureas are typically formed by the coupling of a formamide with an amine using this catalytic system. acs.org

Oxidative Carbonylation: Oxidative carbonylation of amines using carbon monoxide (CO) is another significant phosgene-free route. cas.cnoup.com A key challenge is achieving high selectivity for the unsymmetrical product when using two different amines, as the formation of symmetrical ureas is common. cas.cn To overcome this, bimetallic catalytic systems, such as cobalt/copper, have been developed. oup.com These systems enable the synchronous recognition of different amine types (e.g., primary vs. secondary) within a single catalytic cycle, leading to the exclusive formation of unsymmetrical ureas. cas.cnoup.com

Palladium catalysts are also widely used for oxidative carbonylation. sorbonne-universite.frthieme-connect.com Ligand-free palladium systems can catalyze the aerobic oxidative carbonylation of amines at atmospheric pressure, using oxygen as the sole oxidant, which presents an attractive alternative to systems requiring metal-based oxidants. sorbonne-universite.frthieme-connect.com Selenium has also been employed as an inexpensive, recoverable, and reusable catalyst for the oxidative cross-carbonylation of amines with CO and oxygen to afford unsymmetrical ureas in moderate to good yields. thieme-connect.comthieme-connect.com

Other Catalytic Systems: Other innovative catalytic strategies include:

Oxovanadium(V) catalysts which activate carbon dioxide under ambient pressure for the synthesis of unsymmetrical ureas from disilylamines and amines. nii.ac.jp

Electrocatalysis , an emerging field aiming for the green synthesis of urea by the C-N coupling of CO₂ with nitrogen sources like nitrates (NO₃⁻) or nitrites (NO₂⁻). researchgate.netoaepublish.comresearchgate.net Bimetallic catalysts, such as Pd-Cu alloys and Ru-Co combinations, are being explored to improve Faradaic efficiency and yield. researchgate.netoaepublish.commdpi.com

Hypervalent iodine reagents , such as PhI(OAc)₂, which can mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com

Catalyst-free methods using carbonyl sulfide (COS) as a carbonylation reagent, which can react with amines under mild conditions with high selectivity for unsymmetrical products by regulating temperature and substrate ratios. rsc.orgrsc.org

| Catalytic Strategy | Catalyst/Reagent | Carbon Source | Key Features | Advantages | Ref |

| Dehydrogenative Coupling | Manganese or Iron Pincer Complexes | Methanol | Forms H₂ as the only byproduct; unsymmetrical ureas from formamides and amines. | Atom-economic, sustainable, uses earth-abundant metals. | nih.govacs.orgresearchgate.net |

| Oxidative Carbonylation | Co/Cu bimetallic, Pd (ligand-free), Selenium | Carbon Monoxide (CO) | High selectivity for unsymmetrical ureas through synchronous amine recognition (Co/Cu) or aerobic oxidation (Pd). | Phosgene-free, high selectivity, mild conditions (for some systems). | oup.comthieme-connect.comsorbonne-universite.fr |

| CO₂ Activation | Oxovanadium(V) complexes (e.g., NH₄VO₃) | Carbon Dioxide (CO₂) | Catalytic activation of CO₂ under ambient pressure with disilylamines. | Utilizes a renewable and non-toxic C1 source. | nii.ac.jp |

| Electrocatalysis | Pd-Cu alloys, In(OH)₃, Ru-Co sites | Carbon Dioxide (CO₂) | Co-reduction of CO₂ and nitrogenous compounds (e.g., NO₃⁻). | Sustainable approach operating under ambient conditions. | researchgate.netoaepublish.commdpi.com |

| Metal-Free Coupling | PhI(OAc)₂ (hypervalent iodine) | Amide carbonyl | Couples amides with amines. | Avoids toxic transition metals, proceeds under mild conditions. | mdpi.com |

| Catalyst-Free Carbonylation | N/A | Carbonyl Sulfide (COS) | Highly selective synthesis regulated by temperature and substrate ratios. | Mild, catalyst-free process with high functional group tolerance. | rsc.orgrsc.org |

Structure Activity Relationship Sar Studies

Design of Analogs for SAR Exploration

The design and synthesis of analogs are fundamental to SAR studies. nih.gov By methodically altering different parts of the lead compound, researchers can identify key structural features responsible for its biological effects.

The benzyl (B1604629) group of 1-Benzyl-3-(2-ethylphenyl)urea is a primary target for modification to explore its impact on activity. Research on similar urea-containing compounds demonstrates that substitutions on the benzyl ring can significantly alter biological efficacy. For instance, in a series of N-benzoyl-2-hydroxybenzamides, modifications to the phenyl ring, analogous to the benzyl group, were a key area of investigation. nih.gov The introduction of various substituents, such as halogens or alkyl groups, at different positions (ortho, meta, para) of the benzyl ring can influence factors like lipophilicity, electronic properties, and steric hindrance, thereby affecting how the molecule interacts with its biological target.

A hypothetical SAR study on this compound might involve synthesizing analogs with electron-donating or electron-withdrawing groups on the benzyl ring. The findings from such a study could be tabulated to show the relationship between the substituent and the resulting biological activity.

Table 1: Hypothetical SAR of Benzyl Substituent Modifications

| Compound | Benzyl Ring Substituent | Relative Activity |

|---|---|---|

| Analog 1 | 4-Chloro | ++ |

| Analog 2 | 4-Methyl | + |

| Analog 3 | 4-Methoxy | +/- |

| Analog 4 | 2-Fluoro | + |

| Analog 5 | 3,4-Dichloro | +++ |

Note: This table is illustrative and based on general principles of medicinal chemistry.

The 2-ethylphenyl portion of the molecule is another critical area for SAR exploration. The position and nature of the alkyl substituent on the phenyl ring can dictate the compound's conformation and binding affinity. Studies on related diaryl urea (B33335) derivatives have shown that the substitution pattern on the phenyl ring is crucial for activity. nih.gov For example, moving the ethyl group from the ortho to the meta or para position would likely result in different biological profiles. Furthermore, replacing the ethyl group with other alkyl groups of varying sizes (e.g., methyl, propyl, isopropyl) or with different electronic properties (e.g., trifluoromethyl) can provide valuable insights into the steric and electronic requirements of the binding site. nih.gov

Table 2: Comparison of Urea and Thiourea (B124793) Analogs

| Compound | Linker | Key Property Difference | Potential Impact on Activity |

|---|---|---|---|

| This compound | Urea | Oxygen as H-bond acceptor | Baseline activity |

| 1-Benzyl-3-(2-ethylphenyl)thiourea | Thiourea | Sulfur as H-bond acceptor; altered bond angles | Potentially increased or altered activity and selectivity |

Note: This table is illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating molecular descriptors and using statistical methods to build predictive models. nih.gov

Molecular Descriptors Calculation and Selection

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each analog in the series. wiley.com These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Information about the molecular composition (e.g., molecular weight, number of atoms).

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Include properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Once calculated, a crucial step is the selection of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. researchgate.net This selection process helps to avoid overfitting and builds more robust models.

Development and Validation of QSAR Models

With the selected descriptors, a QSAR model is developed using various statistical techniques. Multiple Linear Regression (MLR) is a common method that generates a linear equation relating the descriptors to the biological activity. mdpi.com More advanced, non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can also be employed to capture more complex relationships. nih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power. nih.govresearchgate.net Validation is typically performed through:

Internal validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and robustness using the training set of data. researchgate.net

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. mdpi.com

A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. For phenylurea herbicides, QSAR models have been successfully developed to predict their environmental risk, indicating that spatial, electronic, and hydrophobicity descriptors are key to their toxicity. nih.gov

Interpretation of Structural Features Influencing Activity

The biological activity of this compound and related compounds is dictated by the interplay of its three main structural components: the benzyl group, the urea linkage, and the substituted phenyl ring.

The Urea Moiety : The urea group (-NH-CO-NH-) is a key feature, acting as a rigid scaffold and a hydrogen bond donor and acceptor. This allows it to form crucial interactions with biological targets. The carbonyl oxygen of the urea moiety is particularly important for forming hydrogen bonds with amino acid residues like tyrosine in the active sites of enzymes. ijpsr.com

The Benzyl Group : The benzyl group contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Modifications to this part of the molecule can influence its binding affinity and pharmacokinetic properties.

The 2-Ethylphenyl Group : The substitution pattern on the phenyl ring is critical for activity. The presence and position of substituents like the ethyl group on the phenyl ring can significantly impact the compound's potency and selectivity. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, it was found that electron-donating groups on the phenyl ring led to more potent inhibitory activity compared to electron-withdrawing groups. nih.gov The ethyl group at the ortho position of the phenyl ring in this compound likely influences the molecule's conformation and its interaction with the target protein.

SAR studies on similar diaryl urea derivatives have shown that introducing specific substituents can enhance antiproliferative activity. nih.gov For example, the presence of a chlorine atom on the phenyl ring and a 4-methylphenyl group as another substituent was found to be beneficial. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

Generation of Pharmacophore Models from Active Compounds

Pharmacophore models for urea derivatives are typically generated using a set of known active compounds. These models help in understanding the key chemical features required for a molecule to interact with a specific biological target. For 1,3-disubstituted ureas investigated as soluble epoxide hydrolase (sEH) inhibitors, pharmacophore models have been successfully generated to delineate the necessary structural requirements for anti-inflammatory activity. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

The key pharmacophoric features for urea-based compounds often include:

Hydrogen Bond Acceptors (HBA) : The carbonyl oxygen of the urea is a prominent hydrogen bond acceptor. ijpsr.com

Hydrogen Bond Donors (HBD) : The NH groups of the urea linkage act as hydrogen bond donors. ijpsr.com

Aromatic Rings (AR) : The benzyl and phenyl rings are important for hydrophobic and pi-pi stacking interactions.

Hydrophobic Features (HY) : The ethyl group on the phenyl ring contributes a hydrophobic feature.

Docking studies of 1,3-disubstituted urea derivatives have revealed that the carbonyl oxygen of the urea moiety can form hydrogen bond interactions with tyrosine residues in the active site of enzymes like epoxide hydrolase. ijpsr.com A pharmacophore model for the 5-HT2 receptor, a target for some urea derivatives, includes an aromatic ring and a protonable nitrogen atom. mdpi.com

Lead Optimization Strategies Based on SAR Data

SAR data provides a rational basis for modifying a lead compound like this compound to improve its desired properties.

Improving Potency and Selectivity Through Structural Refinement

Structural refinement based on SAR can lead to more potent and selective compounds. For example, in a study of 1-phenyl-3-(1-phenylethyl)urea derivatives, it was discovered that an alkyl substituent on the α-position of the benzylic amine was crucial for inhibitory activity, with the S-configuration being more favorable than the R-configuration. nih.gov Furthermore, substituting the right-side phenyl ring with electron-donating groups enhanced the inhibitory potency. nih.gov For other diaryl urea derivatives, replacing an ester group with an amide group between the central and distal benzene (B151609) rings significantly increased antiproliferative activity. nih.gov

Modulation of Molecular Properties for Research Applications (e.g., solubility, in silico ADME)

Lead optimization also involves fine-tuning the physicochemical properties of a compound to make it more suitable for research and potential therapeutic use. This includes improving properties like solubility and metabolic stability (Absorption, Distribution, Metabolism, and Excretion - ADME).

In Silico ADME : Computational tools can predict the ADME properties of a compound. For instance, in silico studies on various urea derivatives have been used to evaluate their drug-likeness based on parameters like Lipinski's rule of five. mdpi.commdpi.com These studies can predict properties such as intestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. mdpi.com For example, in silico ADME analysis of certain 2-aminothiazol-4(5H)-one derivatives showed favorable absorption and distribution parameters for most of the tested compounds. mdpi.com Similarly, in silico ADME evaluation of 1,3-diazetidin-2-one derivatives helped identify compounds with good predicted bioavailability. nih.gov

The following table provides a hypothetical example of how SAR data could guide the modulation of molecular properties for a series of analogs of this compound.

| Compound | R1 (on Benzyl) | R2 (on Phenyl) | Predicted Potency | Predicted Solubility | Predicted ADME Profile |

| This compound | H | 2-Ethyl | Moderate | Low | Moderate |

| Analog 1 | 4-Chloro | 2-Ethyl | High | Low | Improved |

| Analog 2 | H | 2-Ethyl, 4-Hydroxy | Moderate | High | Favorable |

| Analog 3 | 4-Methoxy | 2-Ethyl | High | Moderate | Good |

Molecular Target Identification and Validation

Biochemical and Biophysical Methods for Target Identification

The initial phase of target identification focuses on capturing and identifying proteins that physically interact with the compound of interest. These methods leverage the binding affinity between the small molecule and its protein target(s) to isolate them from a complex biological mixture, such as a cell lysate. rsc.org

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a cornerstone technique for target identification. creative-biolabs.com The core principle involves immobilizing a "bait" molecule—in this case, a derivative of 1-Benzyl-3-(2-ethylphenyl)urea—onto a solid support matrix, such as agarose (B213101) or magnetic beads. nih.govpnas.org To achieve this, a non-essential part of the compound is chemically modified to include a linker for attachment to the beads without disrupting its binding properties. nih.gov This "baited" matrix is then incubated with a cell or tissue lysate. creative-biolabs.comazolifesciences.com Proteins that specifically bind to the immobilized compound are captured, while non-interacting proteins are washed away. creative-biolabs.comnih.gov The bound proteins are subsequently eluted and identified using mass spectrometry.

A pull-down assay operates on a similar principle and is often used interchangeably with affinity chromatography on a smaller scale. thermofisher.com It is an in vitro method to confirm a suspected protein-protein interaction or to screen for unknown interactions. thermofisher.comcreative-proteomics.com A tagged "bait" protein is used to capture its "prey" from a lysate. thermofisher.com In the context of small molecule target identification, the compound itself, often tagged with biotin (B1667282), acts as the bait to pull down its binding partners. acs.org

Hypothetical Research Findings for this compound using Affinity Chromatography

| Parameter | Description | Hypothetical Value/Finding |

|---|---|---|

| Immobilization Strategy | Method used to attach the compound to the solid support. | Covalent linkage via a synthesized amine-functionalized derivative of this compound to NHS-activated sepharose beads. |

| Biological Sample | Source of proteins for the pull-down experiment. | Lysate from a human cancer cell line (e.g., HeLa or A549). |

| Elution Method | Technique used to release the bound proteins from the bait. | Competitive elution with an excess of free this compound. |

| Top Protein "Hits" | Proteins identified by mass spectrometry with high confidence. | 1. Protein Kinase X (PKX)2. Heat Shock Protein Y (HSPY)3. Ubiquitin Ligase Z (ULZ) |

| Control Experiment | Method to exclude non-specific binders. | Parallel experiment using beads without the immobilized compound or beads with a structurally similar but inactive analog. |

Label-Free Technologies for Binding Kinetics

Label-free technologies are essential for quantifying the binding affinity and kinetics of a small molecule-protein interaction without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction. malvernpanalytical.compnas.org These methods provide real-time data on the association and dissociation rates of the binding event. sygnaturediscovery.comrsc.org

Surface Plasmon Resonance (SPR) is a widely used optical technique for this purpose. sygnaturediscovery.comcalixar.com In a typical SPR experiment, a purified potential target protein is immobilized on a sensor chip. calixar.com A solution containing this compound is then flowed over the chip surface. mdpi.com Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. rsc.orgmdpi.com This allows for the precise calculation of kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Bio-Layer Interferometry (BLI) is another optical biosensing technique that measures molecular interactions at a sensor tip. nih.govgatorbio.com A protein of interest is immobilized on the biosensor tip, which is then dipped into a solution containing the small molecule. mdpi.comgatorbio.com Binding of the analyte to the ligand on the sensor tip increases the optical thickness of the biolayer, causing a wavelength shift in the reflected light that is proportional to the amount of bound mass. mdpi.comgatorbio.com BLI is particularly useful for high-throughput screening and can measure affinities across a wide range, from millimolar to picomolar. mdpi.com

Hypothetical Binding Kinetics Data for this compound

| Technology | Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

|---|---|---|---|---|

| SPR | Recombinant PKX | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| BLI | Recombinant PKX | 2.3 x 10⁵ | 5.2 x 10⁻³ | 22.6 |

| SPR | Recombinant HSPY | 1.1 x 10⁴ | 8.0 x 10⁻³ | 727 |

| BLI | Recombinant ULZ | 4.0 x 10⁴ | 2.0 x 10⁻² | 500 |

Proteomics-Based Approaches (e.g., Chemical Proteomics)

Chemical proteomics provides a powerful, unbiased view of small molecule-protein interactions across an entire proteome. nih.govresearchgate.net This approach often utilizes chemically modified probes derived from the small molecule of interest to capture and identify targets directly in their native cellular environment. azolifesciences.comnih.gov

One common strategy involves creating a probe that includes three key components: the small molecule itself (the recognition group), a reactive group (often a photo-activatable crosslinker), and a reporter tag (like biotin for enrichment). nih.gov When this probe is introduced to cells or lysates, it binds to its target(s). Upon UV irradiation, the photo-activatable group forms a covalent bond with the target protein, permanently linking them. azolifesciences.com The biotin tag then allows for the capture of the cross-linked protein-probe complex on streptavidin beads, followed by identification via mass spectrometry. nih.gov This method is particularly valuable for identifying targets of non-covalent interactions. nih.gov

Probe-free methods, such as Drug Affinity Responsive Target Stability (DARTS), also exist. DARTS leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it more resistant to degradation by proteases. nih.govpnas.org By treating lysates with and without the compound before limited proteolysis, differences in protein degradation patterns can be analyzed to reveal potential targets. nih.gov

Genetic and Genomic Approaches for Target Validation

Once a list of potential protein targets is generated, genetic and genomic methods are employed to validate which of these targets are functionally relevant to the biological effects of the compound. nuvisan.com These techniques involve manipulating the expression or function of the target gene to see if it recapitulates or alters the cellular response to the compound.

Gene Knockdown (e.g., siRNA) and Knockout (e.g., CRISPR) Studies

Gene knockdown or knockout strategies aim to reduce or eliminate the expression of a target protein. If the reduced or absent protein levels lead to cellular resistance to this compound, it provides strong evidence that the protein is the relevant target.

Small interfering RNA (siRNA) offers a method for transiently suppressing the expression of a specific gene. nih.govtechnologynetworks.com siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of the target protein's messenger RNA (mRNA), thereby preventing protein synthesis. technologynetworks.comtandfonline.com By observing whether the knockdown of a candidate target, such as PKX, confers resistance to the cytotoxic effects of the compound, researchers can validate the target's role. nih.gov

CRISPR-Cas9 technology allows for the permanent and complete knockout of a target gene. biocompare.comoncodesign-services.com The Cas9 nuclease is guided by a specific guide RNA to a target gene, where it creates a double-strand break in the DNA. The cell's error-prone repair of this break typically results in a non-functional gene. nih.govnih.gov Creating a cell line where a candidate target gene is knocked out is considered a gold-standard validation method. oncodesign-services.comthermofisher.com If these knockout cells show a significantly diminished response to this compound, it strongly validates the target. biocompare.com

| siRNA | HSPY | No significant change in cell viability. | Minimal change in compound sensitivity. | HSPY is likely a non-functional or off-target binder. |

Overexpression and Mutagenesis Studies

Complementary to loss-of-function studies, gain-of-function approaches can also provide critical validation.

Overexpression studies involve introducing additional copies of the target gene into cells, leading to higher-than-normal levels of the target protein. nih.govcreative-biolabs.com According to the principles of chemical genetics, overexpressing the true target of a small molecule inhibitor should lead to increased resistance to that inhibitor, as more compound is required to inhibit the larger pool of target protein. creative-biolabs.com Therefore, if cells engineered to overexpress PKX become less sensitive to this compound, it further validates the interaction. cyagen.com

Mutagenesis studies provide the most definitive evidence by altering the specific amino acid residues within the protein's binding site for the compound. acs.org Using techniques like site-directed mutagenesis, researchers can change a single amino acid hypothesized to be critical for the interaction. If this single mutation in the target protein prevents the compound from binding and renders the cell resistant to its effects, it provides high-resolution proof of a direct physical interaction. researchgate.net CRISPR-based methods can also be used to create many protein variants at once to screen for resistance-conferring mutations. nih.gov

No Publicly Available Data for Molecular Target Interactions of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the molecular target identification, structural biology, or ligand-receptor interaction analysis for the chemical compound This compound .

The investigation sought to uncover detailed research findings for the following areas as per the requested outline:

Ligand-Receptor Interaction Analysis:

Conformational Changes Upon Binding

While general information exists on the techniques themselves—such as the use of X-ray crystallography and NMR spectroscopy for analyzing protein-ligand interactions, and the common types of interactions observed for urea-containing compounds—these could not be applied to the specific case of "this compound" due to the absence of a known biological target and binding data.

Therefore, the generation of a scientifically accurate and detailed article on the molecular target interactions of this specific compound is not possible at this time.

Preclinical Efficacy Studies in Relevant Biological Systems

In Vivo Pharmacological Models (Non-Human Disease Models)

The initial evaluation of a new chemical entity's therapeutic potential is conducted using in vivo pharmacological models. These non-human disease models are crucial for establishing proof-of-concept and understanding the compound's effects in a complex biological system before any human trials.

The choice of an animal model is contingent on its ability to mimic the pathophysiology of a human disease. For the potential therapeutic areas of aryl ureas, including gastric ulcers, cancer, and inflammation, rodent models are frequently employed.

Gastric Ulcer Research: Rats, particularly Wistar albino rats, are standard models for studying anti-ulcerogenic activity. hilarispublisher.comacademicjournals.org Gastric lesions can be reliably induced by agents like alcohol or nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin, creating models that reflect common causes of ulcers in humans. hilarispublisher.comacademicjournals.org

Cancer Research: For antitumor studies, especially for kinase inhibitors, mouse models are indispensable. nih.govSyngeneic models utilize tumor cell lines derived from the same inbred strain of mouse that is used as the host, ensuring a fully competent immune system for immunotherapy studies. nih.govXenograft models involve implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice). nih.gov This allows for the evaluation of a compound's direct effect on human cancer cell growth in an in vivo environment. nih.gov

Inflammation Research: Acute inflammation is often studied in mice and rats using induced models. A common method is the carrageenan-induced paw edema model, which allows for the quantification of a compound's ability to reduce swelling. nih.gov Another approach uses lipopolysaccharide (LPS) to induce a systemic inflammatory response, measuring downstream markers like pro-inflammatory cytokines. nih.govnih.govresearchgate.net

Efficacy studies are meticulously designed to yield statistically significant and reproducible results.

Dose-Response Studies: These studies are fundamental to determining a compound's potency and therapeutic window. Animals are administered varying doses of the test compound to identify the concentration at which a therapeutic effect is observed and to see if the magnitude of the effect increases with the dose. For instance, in the evaluation of the related compound 1-benzyl-3-(4-methylphenyl)urea, doses of 50 mg/kg and 100 mg/kg were selected to assess its anti-ulcer activity in a dose-dependent manner. hilarispublisher.comacademicjournals.org Acute toxicity studies are typically performed first to establish a safe dose range. academicjournals.org

Time-Course Studies: These studies track the effect of a compound over time. In anti-inflammatory models like the carrageenan-induced paw edema test, measurements are taken at several time points (e.g., every hour for several hours) to determine the onset and duration of the drug's action. nih.gov For antitumor xenograft studies, tumor volume is measured regularly over weeks to assess the inhibition of tumor growth. nih.gov

Efficacy Assessment in Specific Disease Models

Substituted urea (B33335) derivatives have been investigated for their gastroprotective effects. While specific data for 1-Benzyl-3-(2-ethylphenyl)urea is not available, a study on the closely related structural analog, 1-benzyl-3-(4-methylphenyl)urea , demonstrates significant anti-ulcerogenic activity in rat models. hilarispublisher.comacademicjournals.orgresearchgate.net

In these studies, gastric ulcers were induced in Wistar rats using either ethanol (B145695) or aspirin. academicjournals.org The efficacy of 1-benzyl-3-(4-methylphenyl)urea was compared to a negative control (vehicle) and a standard drug, Ranitidine. hilarispublisher.com The compound, administered at doses of 50 and 100 mg/kg, showed a dose-dependent protective effect in both models. hilarispublisher.comacademicjournals.org The ulcer index, a quantitative measure of lesion severity, was significantly reduced.

Specifically, in the aspirin-induced ulcer model, 1-benzyl-3-(4-methylphenyl)urea at 50 mg/kg and 100 mg/kg provided statistically significant protection, with ulcer inhibition percentages of 70% and 84.4%, respectively. academicjournals.org These findings suggest that the benzyl (B1604629) urea scaffold possesses ulcer-protective activity. hilarispublisher.comacademicjournals.org

Table 1: Effect of 1-benzyl-3-(4-methylphenyl)urea on Aspirin-Induced Gastric Ulcers in Rats (Note: Data is for a structural analog of this compound)

| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | - | 18.25 ± 0.37 | - |

| 1-benzyl-3-(4-methylphenyl)urea | 50 | 5.47 ± 0.29 | 70% |

| 1-benzyl-3-(4-methylphenyl)urea | 100 | 2.84 ± 0.21 | 84.4% |

| Ranitidine (Standard) | 50 | 2.51 ± 0.19 | 86.2% |

Data sourced from related studies on a structural analog. academicjournals.org

The aryl urea scaffold is a key feature in numerous approved multi-kinase inhibitor drugs, such as Sorafenib, which are used to treat various cancers. nih.govresearchgate.netresearchgate.net These compounds often function by inhibiting protein kinases involved in cell proliferation and angiogenesis, such as Raf kinase and Vascular Endothelial Growth Factor Receptors (VEGFR). researchgate.netresearchgate.netgoogle.com

Preclinical evaluation of a potential kinase inhibitor like this compound would involve assessing its efficacy in mouse models of cancer.

Xenograft Models: To test for direct antitumor activity, human cancer cell lines (e.g., from colon, lung, or breast cancer) would be implanted subcutaneously in immunocompromised mice. nih.gov Following tumor establishment, the mice would be treated with the test compound. The primary endpoint is the inhibition of tumor growth over time compared to a vehicle-treated control group. nih.gov For example, preclinical studies for Sorafenib demonstrated its efficacy in inhibiting the growth of HCT116 (colon cancer) xenografts. nih.gov

Syngeneic Models: If the compound is hypothesized to have an immunomodulatory effect in addition to direct tumor inhibition, syngeneic models would be used. nih.gov These models, which use immunocompetent mice, are essential for evaluating cancer therapies that rely on engaging the host's immune system. nih.gov

Currently, there are no published studies detailing the antitumor efficacy of this compound in such models.

Aryl urea derivatives have also been explored for their anti-inflammatory properties. hilarispublisher.comnih.gov Preclinical evaluation typically involves in vivo models of induced inflammation.

Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rat, causing localized swelling (edema). nih.gov Test compounds are administered prior to the injection, and the volume of the paw is measured at regular intervals. A reduction in paw volume compared to the control group indicates anti-inflammatory activity. nih.gov Various pyrazolyl urea derivatives have shown significant activity in this model. nih.gov

LPS-Induced Inflammation: Lipopolysaccharide (LPS), a component of bacterial cell walls, can be used to induce a systemic inflammatory response or localized inflammation in models of acute lung injury. nih.govresearchgate.netplos.org The efficacy of a test compound is assessed by measuring its ability to reduce the production of pro-inflammatory mediators like IL-6 and TNF-α. nih.govplos.org Studies on novel aryl urea families have identified compounds with potent anti-inflammatory effects in LPS-induced cell models. nih.govplos.org

No specific studies on the anti-inflammatory efficacy of this compound have been reported in the scientific literature.

Antimicrobial Efficacy in Infection Models

Direct studies detailing the antimicrobial efficacy of this compound in specific infection models are not prominent in the reviewed literature. Nevertheless, the broader class of aryl urea derivatives has been the subject of significant investigation for potential antimicrobial properties. hilarispublisher.comontosight.ai These studies provide a framework for how the efficacy of this compound could be assessed.

Research has shown that N,N'-disubstituted urea compounds can exhibit significant and sometimes selective antimicrobial activity. nih.gov A study involving a series of novel urea derivatives identified several compounds with promising growth inhibition against the multidrug-resistant pathogen Acinetobacter baumannii. nih.gov In this research, compounds were screened in vitro against a panel of five bacterial strains and two fungal strains. nih.gov Notably, benzyl-substituted ureas, such as (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea, demonstrated good inhibition of A. baumannii. nih.govmdpi.com Another compound, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, showed outstanding and selective inhibition of A. baumannii with a 94.5% growth inhibition at a concentration of 32 µg/mL. nih.gov

These findings suggest that a preclinical evaluation of this compound would likely involve in vitro screening against a diverse panel of pathogenic bacteria and fungi, with a particular focus on multidrug-resistant strains. nih.govnih.gov Positive hits from such screens would typically lead to the determination of Minimum Inhibitory Concentration (MIC) values. Further studies might explore efficacy in more complex models, such as biofilm inhibition assays or in vivo murine infection models, to establish a more comprehensive antimicrobial profile. nih.govunmc.edu

Table 1: Examples of In Vitro Antimicrobial Activity of Structurally Related Urea Derivatives

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its intended biological target and eliciting a measurable response. veedalifesciences.com For this compound, specific PD biomarker studies have not been identified. However, research into related aryl urea compounds highlights potential pathways and biomarkers that could be relevant.

Many aryl urea derivatives are developed as kinase inhibitors. nih.gov For instance, Sorafenib, a well-known bis-aryl urea, inhibits multiple kinases, including those in the RAF/MEK/ERK pathway. nih.gov For such compounds, a primary PD biomarker is the inhibition of the target kinase itself or the phosphorylation of its downstream substrates. acs.org Preclinical models, including cell-based assays and tumor xenografts, are used to measure the modulation of these signaling pathways. nih.govacs.org

In the context of anti-inflammatory research, a series of pyrazolyl urea derivatives were evaluated for their ability to inhibit p38α mitogen-activated protein kinase (MAPK). The subsequent reduction in the release of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-challenged mice served as a key in vivo PD biomarker. This demonstrated a direct link between target engagement (p38α MAPK inhibition) and a functional biological outcome (reduced cytokine production).

Another study on a novel bis-aryl urea compound, N69B, investigated its anticancer effects and identified cathepsin D-associated apoptosis as a mechanism, suggesting that markers of apoptosis (e.g., caspase activation, PARP cleavage) could serve as relevant PD biomarkers. nih.gov

Table 2: Examples of Pharmacodynamic Biomarkers for Related Aryl Urea Compounds

Combination Studies with Established Research Agents in Preclinical Models

The evaluation of a new chemical entity in combination with established therapeutic agents is a standard component of preclinical development, particularly in oncology. The goal is to identify synergistic or additive effects that could lead to improved therapeutic outcomes.

There are no specific preclinical combination studies featuring this compound in the reviewed scientific literature. However, the paradigm for such studies is well-established for the aryl urea class of compounds. For example, extensive research has been conducted on combining multi-kinase inhibitors like Sorafenib with other cytotoxic or cytostatic agents. google.com A patent for aryl urea compounds describes preclinical combination studies where the agent is administered with other chemotherapeutics like irinotecan, gemcitabine, or paclitaxel, demonstrating at least an additive anti-tumor effect compared to monotherapy. google.com

Furthermore, in the field of infectious diseases, combination studies aim to enhance the efficacy of existing antibiotics or overcome resistance. Research into biofilm-inhibiting compounds, for instance, seeks to identify agents that can be co-administered with antibiotics to disrupt the protective biofilm matrix and render bacteria more susceptible to the antibiotic's action. A study on Mycobacterium abscessus screened a large compound library to find such enhancers, identifying several hits that could be candidates for future combination studies.

Therefore, a preclinical investigation of this compound in combination would depend on its primary identified activity. If it shows anticancer properties, it would likely be tested alongside standard-of-care chemotherapies or targeted agents in relevant cancer models. If it demonstrates antimicrobial activity, it would be evaluated in combination with established antibiotics, especially against resistant strains. google.com

Table of Mentioned Compounds

Computational Chemistry and in Silico Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 1-Benzyl-3-(2-ethylphenyl)urea, and a protein receptor.

Ligand-protein docking simulations are employed to predict the binding conformation and affinity of this compound with various protein targets. By modeling the interactions between the ligand and the amino acid residues of the protein's active site, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. These studies are fundamental in rational drug design, helping to explain the compound's biological activity and suggesting potential modifications to improve its efficacy.

While not directly a study of this compound, this compound could be identified through virtual screening of large chemical libraries. In this approach, computational algorithms dock thousands to millions of molecules against a specific protein target. Compounds with favorable predicted binding energies, such as this compound, are then selected for further experimental validation. This highlights the role of computational screening in identifying novel lead compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is used to study the stability of ligand-protein complexes and to analyze conformational changes that occur upon binding.

Once a potential binding mode of this compound is identified through molecular docking, MD simulations can be performed to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand and protein adapt to each other's presence, providing insights into the flexibility of the binding site and the conformational changes induced by the ligand. The stability of the complex over the simulation time is a key indicator of a viable binding interaction.

MD simulations can also be used to calculate the binding free energy of this compound to its target protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the strength of the interaction. These calculations provide a more accurate prediction of binding affinity than docking scores alone, as they account for the dynamic nature of the system and the effects of the solvent.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a high level of accuracy and can be used to study various aspects of this compound.

Electronic Properties and Reactivity Predictions

Quantum chemical calculations are employed to elucidate the electronic structure of this compound, which in turn governs its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) can be used to calculate a range of electronic descriptors.